Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate
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Overview
Description
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol . This compound is known for its unique molecular structure, which includes a piperidine ring substituted with cyano and hydroxyl groups, as well as a benzyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and cyanide sources under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or sodium methoxide.
Major Products Formed
Oxidation: Formation of benzyl 3-cyano-3-oxopiperidine-1-carboxylate.
Reduction: Formation of benzyl 3-amino-3-hydroxypiperidine-1-carboxylate.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s cyano and hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate: Unique due to its specific substitution pattern on the piperidine ring.
Benzyl 3-cyano-3-hydroxy-2-piperidinecarboxylate: Similar structure but with different substitution positions.
Benzyl 3-cyano-4-hydroxypiperidine-1-carboxylate: Another similar compound with a hydroxyl group at a different position.
Properties
IUPAC Name |
benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c15-10-14(18)7-4-8-16(11-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,18H,4,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMRPELQBJLFNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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